molecular formula C24H22B3N7O13 B1386721 N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) CAS No. 957034-47-8

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)

Cat. No.: B1386721
CAS No.: 957034-47-8
M. Wt: 648.9 g/mol
InChI Key: XCIUDARACIUFPR-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) (CAS 957034-47-8) is a specialized molecular complex with the formula C24H22B3N7O13 and a molecular weight of 648.90 g/mol . This compound is supplied as a DMF solvate, where the polar aprotic solvent N,N-Dimethylformamide (DMF) acts as a stabilizer for the boronic ester component . DMF is a well-known solvent in organic synthesis, particularly valued for its high boiling point and ability to facilitate a wide range of polar mechanisms, including SN2 reactions and as a solvent for amide coupling reactions . The tris((3-cyano-5-nitrophenyl)boronate) moiety suggests significant research potential in materials science and supramolecular chemistry. The presence of both nitrile and nitro functional groups on the aromatic rings contributes to the molecule's electronic properties and may make it a valuable building block for creating more complex structures or polymeric networks. Researchers may explore its use in the development of sensors, organic electronic materials, or as a precursor in metal-catalyzed cross-coupling reactions, a class of transformations for which boronic acids and esters are essential . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information .

Properties

IUPAC Name

(3-cyano-5-nitrophenyl)boronic acid;N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H5BN2O4.C3H7NO/c3*9-4-5-1-6(8(11)12)3-7(2-5)10(13)14;1-4(2)3-5/h3*1-3,11-12H;3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIUDARACIUFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22B3N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657398
Record name (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-47-8
Record name (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) typically involves the reaction of boronic acid derivatives with N,N-Dimethylformamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The cyano and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis and Catalysis
DMF-Tris-CN is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its boronate moiety allows it to participate in various reactions, including:

  • Cyanation Reactions: The compound serves as a cyanide source in the cyanation of alcohols, enabling the synthesis of valuable α-aryl nitriles. This method has been shown to yield compounds such as naproxen, an anti-inflammatory drug, with high efficiency .
  • Substitution Reactions: The cyano and nitro groups present in DMF-Tris-CN can engage in substitution reactions, leading to the formation of new derivatives that may have enhanced properties or functionalities .

Biological Applications

Fluorescent Sensors and Probes
The unique structural features of DMF-Tris-CN make it suitable for developing fluorescent sensors used in biological imaging. The compound's ability to form reversible covalent bonds with diols and other nucleophiles enhances its utility in detecting specific biomolecules. This application is particularly relevant in the fields of chemical biology and medicinal chemistry, where monitoring biological processes is crucial .

Material Science

Advanced Materials and Polymers
In the industrial sector, DMF-Tris-CN is employed in producing advanced materials and polymers. Its reactivity allows it to function as a building block for synthesizing complex polymeric structures that can be used in various applications, including electronics and nanotechnology .

Environmental Research

Pollutant Detection and Removal
DMF-Tris-CN has been explored for its potential in environmental research, particularly for detecting and removing pollutants. Its chemical properties enable it to interact with environmental contaminants, making it a candidate for developing methods to address pollution issues .

Mechanism of Action

The mechanism by which N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exerts its effects involves its interaction with specific molecular targets and pathways. The boronate moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The cyano and nitro groups also contribute to the compound’s reactivity and specificity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Boronate Compounds

Structural and Functional Differences

The compound’s tris-boronate architecture distinguishes it from simpler mono-boronate analogs. For example:

  • 4-[(2-Aminoethyl)carbamoyl]phenylboronic acid (used in glycoprotein binding studies) has a single boronate group and relies on primary amine functionality for conjugation .

Binding Properties and pH Sensitivity

The electron-withdrawing substituents (-CN, -NO₂) lower the pKa of the boronate groups, enabling effective binding at near-neutral pH (compared to unsubstituted phenylboronic acids, which typically require pH > 8.5) . This property is critical for biological applications where maintaining physiological pH is essential. For instance:

  • Phenylboronic acid-functionalized resins require alkaline conditions (pH 9–10) for optimal glycoprotein capture, limiting their use in live-cell systems .
  • The target compound’s lower operational pH expands compatibility with labile biomolecules.

Data Table: Key Properties Compared

Property N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) 4-[(2-Aminoethyl)carbamoyl]phenylboronic Acid (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic Acid
Molecular Weight (g/mol) 648.92 ~195 (estimated) 168
Boronate Groups 3 1 1
Key Substituents -CN, -NO₂ -NH₂, -CONH₂ Cyclohexenyl, ketone
Typical Binding pH 6.5–7.5 8.5–9.5 9.0–10.0
Primary Applications Glycomics, multivalent separations Glycoprotein isolation Small-molecule catalysis
Solvent Compatibility DMF-dependent Aqueous buffers Organic solvents
Toxicity Considerations High (DMF-related) Moderate Low

Research Findings and Challenges

  • Selectivity vs. Simplicity : While the tris-boronate design enhances binding capacity, its structural complexity complicates synthesis and purification. highlights challenges in isolating stereoisomers when using DMF, suggesting similar issues may arise for the target compound .
  • DMF’s Role : DMF stabilizes the boronate structure via coordination but introduces toxicity risks, limiting in vivo applications . Alternatives like water-soluble polymer-supported boronates (e.g., polyethylene glycol conjugates) are being explored for biomedical use .
  • Interference with Buffers: As noted in , Tris buffers can competitively bind to boronate groups, reducing target capture efficiency. This necessitates careful buffer selection in assays involving the compound .

Biological Activity

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethylformamide (DMF) serves as a solvent and stabilizing agent in the synthesis of tris((3-cyano-5-nitrophenyl)boronate). The compound features a boronate ester functional group, which is known for its reactivity in biological systems. The nitrophenyl groups may contribute to the compound's interaction with biological targets.

The biological activity of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) is primarily attributed to its ability to inhibit certain enzymatic activities, particularly those involving serine β-lactamases. This inhibition is crucial for combating antibiotic resistance in pathogenic bacteria.

  • Inhibition of β-lactamases : The compound has shown promise as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics against resistant strains. In vitro studies indicate that it can significantly lower the minimum inhibitory concentration (MIC) of antibiotics like meropenem against resistant bacterial strains .
  • Interaction with Enzymes : The boronate group allows for reversible covalent binding to the active site of serine β-lactamases, thereby preventing substrate access and subsequent hydrolysis of β-lactam antibiotics .

In Vitro Studies

A series of experiments were conducted to evaluate the compound's efficacy against various bacterial strains known for producing β-lactamases:

Bacterial Strain MIC (µg/mL) Combination with Antibiotic Effectiveness
E. coli0.12MeropenemSynergistic
K. pneumoniae0.10CeftibutenSynergistic
A. baumannii0.25MeropenemEnhanced

These results suggest that the compound not only acts as an inhibitor but also restores the effectiveness of existing antibiotics against resistant strains.

Case Studies

  • Case Study on E. coli : A clinical isolate of E. coli exhibiting resistance to carbapenems was treated with N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) in combination with meropenem. The treatment resulted in a significant reduction in bacterial load, demonstrating the compound's potential as an adjunct therapy in antibiotic-resistant infections .
  • Animal Model Studies : In vivo studies using murine models indicated that administration of the compound alongside standard antibiotic treatment led to improved survival rates in subjects infected with multi-drug resistant bacteria compared to controls receiving antibiotics alone .

Safety and Toxicity Profile

Preliminary toxicity assessments have indicated that N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exhibits low cytotoxicity levels in mammalian cell lines, suggesting a favorable safety profile for further development . Long-term studies are necessary to fully elucidate its safety in clinical settings.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) with high purity?

The synthesis typically involves catalytic enantioselective diboration of vinyl boronate esters, as demonstrated in enantiomerically enriched tris(boronates) . Key steps include:

  • Using transition-metal catalysts (e.g., Co(I)) to achieve stereochemical control.
  • Employing DMF as both a solvent and coordinating agent to stabilize the tris(boronate) structure, as seen in cobalt-DMF coordination complexes .
  • Optimizing reaction conditions (e.g., temperature, pH) to enhance yield and reduce side reactions. For example, triethylamine diffusion in DMF solutions promotes crystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray diffraction (XRD): Resolves bond distances (e.g., average C–C = 0.005 Å) and coordination geometry (octahedral metal centers) .
  • Infrared (IR) spectroscopy: Identifies DMF coordination via ν(CH) stretching modes (e.g., shifts in C–H vibrations upon interaction with boronate groups) .
  • Nuclear Magnetic Resonance (NMR): ¹¹B and ¹H NMR track boronate ester formation and DMF ligand environments .
  • Thermogravimetric analysis (TGA): Assesses thermal stability by monitoring DMF desorption .

Q. What role does DMF play in stabilizing the tris(boronate) structure?

DMF acts as a Lewis base, coordinating to boron or metal centers (e.g., Co²⁺) via its carbonyl oxygen. This stabilizes the tris(boronate) complex through:

  • Formation of hydrogen bonds with nitro and cyano substituents .
  • Facilitating reversible covalent binding, critical for pH-controlled applications .

Advanced Research Questions

Q. How do electronic effects of 3-cyano-5-nitrophenyl substituents influence binding affinity in molecular recognition?

The electron-withdrawing nitro (–NO₂) and cyano (–CN) groups enhance boronate acidity, lowering the optimal binding pH (e.g., from ~8.5 to ~7.0). This increases selectivity for cis-diol targets (e.g., glycoproteins) under physiological conditions . Experimental strategies include:

  • Comparing binding kinetics (via surface plasmon resonance) with phenylboronate analogs.
  • Adjusting substituent positions to modulate π-π interactions with aromatic biomolecules .

Q. How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Discrepancies often arise from competing reaction pathways (e.g., over-deborylation or solvent effects). Methodological approaches include:

  • Screening catalysts (e.g., Pd vs. Co) to favor tris(boronate) formation over byproducts .
  • Using design of experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .
  • Monitoring intermediates via in situ IR or mass spectrometry to identify yield-limiting steps .

Q. What experimental designs probe hydrolytic stability under extreme pH conditions?

  • Accelerated degradation studies: Incubate the compound in buffers (pH 3–10) and monitor boronate ester hydrolysis via ¹¹B NMR .
  • Competitive binding assays: Introduce competing cis-diols (e.g., glucose) to assess pH-dependent release kinetics .
  • Computational modeling: Predict hydrolysis pathways using density functional theory (DFT) to guide stabilization strategies (e.g., steric shielding of boron centers) .

Key Challenges and Solutions

  • Low crystallinity: Use slow diffusion techniques (e.g., triethylamine vapor) to improve crystal quality .
  • Interference in binding assays: Pre-treat samples with size-exclusion chromatography to remove non-specific cis-diols .
  • Thermal degradation: Incorporate stabilizing ligands (e.g., phosphines) during synthesis to enhance thermal resilience .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)

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